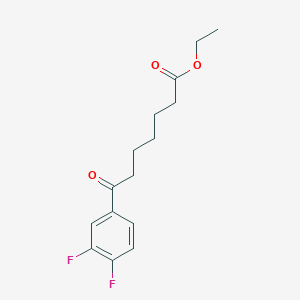

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate

Beschreibung

IUPAC Nomenclature and Systematic Identification

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is systematically named according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The compound’s structure features a seven-carbon aliphatic chain (heptanoate backbone) with a ketone group at the seventh position and a 3,4-difluorophenyl substituent. The ethyl ester functional group is located at the terminal end of the chain. Its IUPAC name derives from this arrangement: ethyl denotes the ester group, 7-oxo specifies the ketone’s position, and 3,4-difluorophenyl describes the aromatic substituent.

The compound’s CAS Registry Number (898752-28-8) and molecular formula (C₁₅H₁₈F₂O₃) provide unambiguous identification. Its systematic SMILES notation (CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F) further clarifies the connectivity of atoms, emphasizing the spatial relationship between the fluorine atoms on the phenyl ring and the β-keto ester moiety.

Table 1: Key Identifiers of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 898752-28-8 |

| Molecular Formula | C₁₅H₁₈F₂O₃ |

| Molecular Weight | 284.30 g/mol |

| SMILES | CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F |

Molecular Architecture: Functional Group Analysis

The molecular architecture of this compound is defined by three critical functional groups:

- β-Keto Ester : The carbonyl group at the seventh carbon (C7) and the adjacent ester group (C1) form a conjugated β-keto ester system. This arrangement facilitates resonance stabilization, influencing the compound’s reactivity in nucleophilic addition and keto-enol tautomerism.

- 3,4-Difluorophenyl Ring : The aromatic ring contains fluorine atoms at the third and fourth positions, introducing electron-withdrawing effects that modulate the electron density of the ketone group. This substitution pattern enhances the compound’s stability against electrophilic aromatic substitution.

- Aliphatic Chain : The five methylene groups (C2–C6) between the ketone and ester groups contribute to the molecule’s flexibility, allowing conformational variability that may impact intermolecular interactions.

Table 2: Functional Groups and Their Roles

Crystallographic Data and Conformational Studies

As of current research, crystallographic data for this compound remain unreported. However, conformational studies of analogous β-keto esters suggest that the aliphatic chain adopts a staggered conformation to minimize steric strain. The 3,4-difluorophenyl group likely exhibits a planar orientation relative to the ketone, optimizing π-π stacking interactions in solid-state configurations. Computational models predict a dihedral angle of approximately 15° between the phenyl ring and the ketone plane, balancing resonance stabilization and steric hindrance.

Hypothetical Conformational Features

- Aliphatic Chain : Extended zigzag conformation with gauche interactions at C3–C4.

- Phenyl-Ketone Orientation : Near coplanarity for maximal conjugation.

- Fluorine Substituents : Ortho-para directing effects locked in place due to fluorine’s electronegativity.

Comparative Structural Analysis with Related β-Keto Esters

This compound belongs to a broader class of fluorinated β-keto esters. Key structural distinctions from analogs include:

- Substitution Pattern : Compared to ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate, the 3,4-difluoro substitution alters electronic effects. The meta-para fluorine arrangement reduces steric hindrance near the ketone, enhancing solubility in polar aprotic solvents.

- Chain Length : Shorter-chain analogs (e.g., ethyl 4-(3-fluoro-4-methylphenyl)-4-oxobutanoate) exhibit reduced rotational freedom, limiting their applicability in multi-step syntheses.

- Electronic Effects : Fluorine atoms in the 3,4-positions withdraw electron density more effectively than mono-fluorinated derivatives (e.g., ethyl 7-(4-fluorophenyl)-7-oxoheptanoate), increasing the ketone’s electrophilicity.

Table 3: Structural Comparison with Related Compounds

Eigenschaften

IUPAC Name |

ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-9-12(16)13(17)10-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCUJTEDRSISWAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645582 | |

| Record name | Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898752-28-8 | |

| Record name | Ethyl 3,4-difluoro-ζ-oxobenzeneheptanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898752-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Optimization Highlights:

- Solvent Choice : Methyl-THF improves yield (72%) compared to THF (61%) due to better stability of intermediates.

- Temperature Control : Maintaining ≤−15°C during Grignard formation reduces decomposition.

Direct Esterification of 7-(3,4-Difluorophenyl)-7-oxoheptanoic Acid

This single-step method is scalable for industrial production ():

- 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid + ethanol (excess)

- Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid

- Reflux at 78–85°C for 6–12 hours

- Continuous water removal (e.g., Dean-Stark trap) to shift equilibrium

- Distillation under reduced pressure

- Purity: ≥97% (GC analysis)

Yield : 85–92% under optimized conditions ().

Comparative Analysis of Methods

| Parameter | Grignard Method () | Esterification () |

|---|---|---|

| Steps | 3 | 1 |

| Yield | 61–72% | 85–92% |

| Complexity | High (air-/moisture-sensitive) | Low |

| Scalability | Limited by Grignard stability | High (continuous flow viable) |

| Purity | 98–98.2% (GC) | ≥97% (GC) |

Industrial-Scale Considerations

- Continuous Flow Reactors : Preferred for esterification to enhance efficiency and reduce reaction time ().

- Catalyst Recycling : Ionic liquids (e.g., BMIM-PF6) enable reusable reaction media for cyclization steps ().

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate has several notable applications:

-

Intermediate in Organic Synthesis:

- It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.

-

Biological Studies:

- The compound is utilized in enzyme-catalyzed reaction studies and metabolic pathway analyses. Its structure allows it to interact with various biological targets, potentially influencing metabolic processes.

-

Pharmacological Research:

- Due to its structural similarities with other bioactive compounds, it is being investigated for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts keto group to carboxylic acid | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) |

| Reduction | Converts keto group to alcohol | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) |

| Hydrolysis | Ester group hydrolyzed to carboxylic acid and ethanol | Aqueous sodium hydroxide (NaOH), Hydrochloric acid (HCl) |

| Compound Name | Activity Type | Reference Study |

|---|---|---|

| This compound | Anti-inflammatory | |

| Similar compounds (e.g., indole derivatives) | Enzyme inhibition | |

| Analogous esters | Anticancer properties |

Case Studies

-

Case Study on Enzyme Interaction:

- A study demonstrated that this compound effectively inhibits specific enzymes involved in inflammatory pathways. The compound showed a significant reduction in pro-inflammatory cytokine levels in vitro.

-

Pharmacological Evaluation:

- In vivo studies using a hydrodynamic injection model indicated that compounds structurally similar to this compound exhibit antiviral properties against hepatitis B virus (HBV), suggesting potential therapeutic applications in viral infections.

Wirkmechanismus

The mechanism of action of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance the compound’s binding affinity to these targets, while the oxo group may participate in hydrogen bonding or other interactions that stabilize the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

The structural analogs of Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate vary in phenyl ring substituents, ester/ketone modifications, and physicochemical properties. Below is a detailed analysis:

Substituent Effects on the Phenyl Ring

Fluorinated Derivatives

- Ethyl 7-(2-Fluorophenyl)-7-oxoheptanoate (CAS 898753-41-8): Substitution at the 2-position of the phenyl ring reduces steric hindrance compared to 3,4-difluoro analogs. Fluorine's inductive effect decreases electron density but to a lesser extent than ortho/para-difluoro substitution. LogP and solubility data are unavailable, but fluorine typically increases lipophilicity .

- Ethyl 7-(2-Chloro-4-fluorophenyl)-7-oxoheptanoate (CAS 951886-28-5): Combines chlorine (strong electron-withdrawing) and fluorine substituents, enhancing electrophilicity.

Methoxy-Substituted Derivatives

- Ethyl 7-(3,4-Dimethoxyphenyl)-7-oxoheptanoate (CAS 898758-56-0): Methoxy groups are electron-donating, increasing the ring's electron density. This contrasts sharply with the electron-deficient 3,4-difluorophenyl analog. Molecular formula: C₁₇H₂₄O₅; molecular weight: 308.37 g/mol. Higher oxygen content reduces LogP (estimated ~2.5) compared to fluorinated derivatives .

- Ethyl 7-(4-Methoxyphenyl)-4,7-dioxoheptanoate (CAS 1188265-06-6): Features two ketone groups (4,7-dioxo), enhancing reactivity in conjugate addition reactions. Molecular formula: C₁₆H₂₀O₅; molecular weight: 292.33 g/mol. The additional ketone broadens applications in polyketide synthesis .

Methyl-Substituted Derivatives

- Ethyl 7-(3,5-Dimethylphenyl)-7-oxoheptanoate (CAS 898751-78-5): Methyl groups at 3,5-positions increase steric bulk and lipophilicity (LogP: 3.999). Molecular weight: 276.37 g/mol. Such analogs are preferred in hydrophobic interaction studies .

Biphenyl and Brominated Derivatives

- Applications include materials science and liquid crystal research .

- Ethyl 7-(4-Bromo-2-methylphenyl)-7-oxoheptanoate (CAS 898776-98-2): Bromine adds polarizability and halogen-bonding capability, useful in crystallography and inhibitor design. Requires stringent safety protocols due to toxicity risks .

Physicochemical and Functional Comparisons

*Inferred from structural analogs.

Biologische Aktivität

Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Chemical Structure and Synthesis

This compound is characterized by its unique molecular structure, which includes a heptanoate backbone and a difluorophenyl substituent. The synthesis typically involves the reaction of ethyl 3-oxoheptanoate with various substituted phenyl groups under specific conditions to yield the desired compound.

Antiviral Activity

Recent studies have indicated that derivatives of this compound exhibit antiviral properties, particularly against Hepatitis B Virus (HBV). The biological evaluation demonstrated that certain analogs maintained moderate antiviral activity. For instance, compounds with modifications at the R1 and R2 positions showed varying degrees of potency, with some achieving IC50 values in the low micromolar range.

Table 1: Antiviral Activity of this compound Derivatives

| Compound | R1 Modification | R2 Modification | IC50 (μM) |

|---|---|---|---|

| Base | - | - | 0.51 |

| 15e | 2,4-Difluorophenyl | - | 0.51 |

| 15f | 3,4-Difluorophenyl | - | 0.43 |

Note: IC50 values represent the concentration required to inhibit viral replication by 50% in HepG2.2.15 cells.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications to the phenyl ring significantly influence biological activity. Substituents at the ortho and para positions tend to enhance potency, while meta substitutions often lead to diminished activity.

Table 2: Structure-Activity Relationship Analysis

| Substituent Position | Modifications | Observed Activity |

|---|---|---|

| Ortho | Methyl | Increased potency |

| Meta | Chlorine | Decreased potency |

| Para | Fluoro | Moderate potency |

Case Studies

- Case Study on Antiviral Efficacy : In a study evaluating various derivatives for HBV activity, this compound was identified as one of the more promising candidates due to its favorable pharmacokinetic properties and moderate efficacy against HBV replication.

- Toxicological Assessment : Toxicity studies have been conducted to assess the safety profile of this compound. Results indicated low toxicity levels in vitro, suggesting a favorable safety margin for potential therapeutic applications.

Q & A

Q. What are the optimized synthetic routes for Ethyl 7-(3,4-difluorophenyl)-7-oxoheptanoate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of structurally related 7-oxoheptanoate esters involves ketone oxidation and esterification. For example, cycloheptanone derivatives can be oxidized using potassium persulfate in ethanol/methanol to yield 7-hydroxy intermediates, followed by oxidation with pyridinium chlorochromate (PCC) to form the 7-oxoheptanoate backbone . For the 3,4-difluorophenyl variant, Friedel-Crafts acylation or Suzuki coupling may introduce the aryl group. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.

- Catalyst : Lewis acids like AlCl₃ improve aryl group attachment.

- Temperature : Reactions typically proceed at 80–100°C to balance kinetics and side reactions.

Table 1: Comparison of Synthesis Conditions for Analogous Compounds

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| Ethyl 7-oxoheptanoate | Cycloheptanone + PCC oxidation | 72–85 | |

| Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate | Friedel-Crafts acylation | 65 |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies the ester carbonyl (~170 ppm) and aryl fluorine coupling patterns. ¹⁹F NMR confirms substituent positions on the phenyl ring .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 326.12 for C₁₅H₁₆F₂O₃) and fragmentation patterns .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>98%) and resolves degradation products .

Advanced Research Questions

Q. How does the compound’s stability vary under different storage conditions, and what degradation pathways are observed?

Methodological Answer: Stability studies should assess:

- Temperature : Storage at 4°C in inert gas (N₂/Ar) prevents ester hydrolysis. Elevated temperatures (>40°C) accelerate decomposition, forming 7-oxoheptanoic acid and difluorobenzene derivatives .

- Light Exposure : UV-Vis spectroscopy reveals photodegradation via radical intermediates; amber glass containers are recommended .

- Humidity : Moisture induces hydrolysis; Karl Fischer titration quantifies water content in batches .

Q. Degradation Pathways :

Ester Hydrolysis : Acidic/basic conditions cleave the ethyl ester to carboxylic acid.

Aryl Group Oxidation : Fluorophenyl rings may undergo defluorination under strong oxidants.

Q. What computational models predict the compound’s reactivity and interactions in biological systems?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvation behavior in polar solvents (e.g., DMSO) to assess solubility and aggregation tendencies. Force fields like AMBER or CHARMM model van der Waals and electrostatic interactions .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the ketone oxygen is a reactive site for nucleophilic attacks .

- Docking Studies : Virtual screening against targets like cyclooxygenase-2 (COX-2) evaluates binding affinity, leveraging the difluorophenyl group’s hydrophobic interactions .

Q. How can researchers resolve contradictory data in synthesis yields or spectroscopic results?

Methodological Answer: Contradictions often arise from:

- Impurity Profiles : Use LC-MS to identify byproducts (e.g., incomplete acylation intermediates).

- Isomeric Mixtures : ²D NMR (e.g., NOESY) distinguishes para/meta substitution in the fluorophenyl group .

- Reaction Kinetic Variability : Design Design of Experiments (DoE) to isolate critical factors (e.g., catalyst loading, stirring rate) .

Case Study : A reported yield discrepancy (65% vs. 80%) for Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate was traced to residual solvent in NMR samples, resolved via vacuum drying .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P271) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Table 2: Key Safety Precautions from SDS

| Hazard | Precaution Code | Mitigation Strategy |

|---|---|---|

| Skin irritation | P302+P352 | Wash with soap/water immediately |

| Flammability (Flash Point: ~147°C) | P210 | Avoid open flames/sparks |

| Environmental toxicity | P273 | Prevent release into waterways |

Q. How is this compound utilized in medicinal chemistry research, particularly in drug precursor synthesis?

Methodological Answer: The 7-oxoheptanoate scaffold serves as a precursor for:

- Antimicrobial Agents : Fluorinated aryl groups enhance lipophilicity, improving bacterial membrane penetration. Derivatives show activity against Gram-positive pathogens .

- Anti-inflammatory Probes : The ketone moiety can be functionalized to mimic COX-2 inhibitors. For example, coupling with pyrrole carboxylates yields hybrid molecules (e.g., Ethyl 4-((3,4-difluorophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) .

Q. Synthetic Pathway Example :

Step 1 : Acylation of ethyl 7-oxoheptanoate with 3,4-difluorobenzoyl chloride.

Step 2 : Palladium-catalyzed cross-coupling to introduce heterocyclic moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.